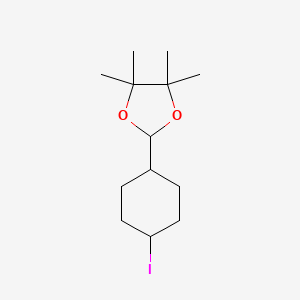![molecular formula C13H20O3 B14900659 6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one is a chemical compound with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes two spiro-connected rings and two oxygen atoms. It is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-ol: A similar compound with an alcohol functional group.
6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-amine: A related compound with an amine functional group.
Uniqueness
6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one is unique due to its specific spirocyclic structure and the presence of two oxygen atoms, which confer distinct chemical and physical properties. These features make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
12,12-dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one |
InChI |
InChI=1S/C13H20O3/c1-11(2)9-12(7-10(14)8-12)3-4-13(11)15-5-6-16-13/h3-9H2,1-2H3 |
InChI Key |
PBTSYHGCKMIULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC13OCCO3)CC(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


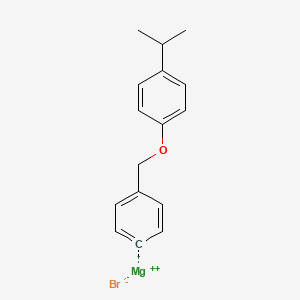
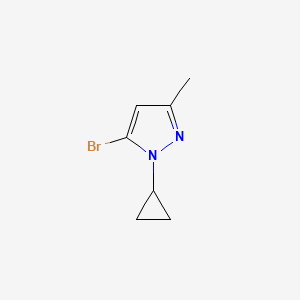
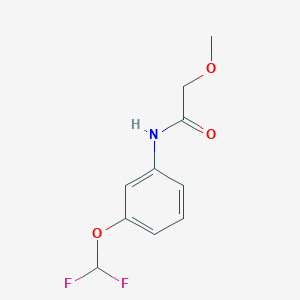
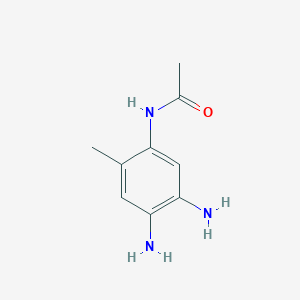
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)


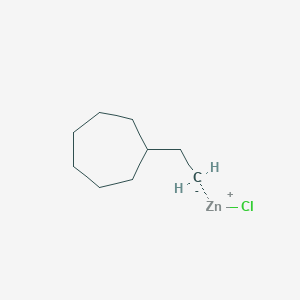
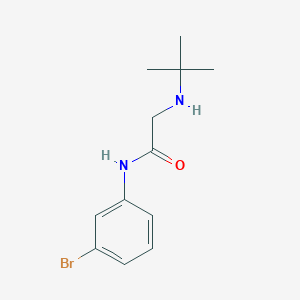

![Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14900660.png)

